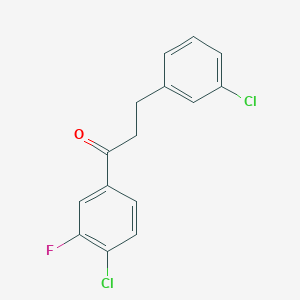

4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone

Description

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional molecular architecture of this compound exhibits complex conformational behavior influenced by the strategic positioning of halogen substituents. Crystallographic analysis methodologies, particularly X-ray diffraction techniques, provide definitive structural information including precise bond lengths, angles, and spatial arrangements of atoms within the molecular framework. The compound features a propiophenone backbone with a carbonyl functional group serving as the central connecting element between two halogenated aromatic ring systems.

The molecular conformation is significantly influenced by the presence of multiple halogen atoms, which create specific steric and electronic effects. The 3-chlorophenyl moiety attached to the propyl chain adopts specific orientational preferences relative to the carbonyl group, while the 4'-chloro-3'-fluoro substitution pattern on the phenyl ring introduces additional conformational constraints. Research on analogous halogenated ketone systems demonstrates that fluorine substituents often exhibit distinctive conformational preferences compared to other halogens, with fluorinated derivatives showing preference for specific dihedral angles that minimize repulsive interactions between fluorine lone pairs and the carbonyl π-system.

Computational analysis of similar halogenated propiophenone derivatives indicates that the optimal conformations typically involve specific O=C-C-X dihedral angles that balance steric repulsion with favorable orbital interactions. The presence of both chlorine and fluorine substituents creates a complex conformational landscape where multiple energetically favorable conformations may exist in equilibrium. Temperature-dependent conformational behavior becomes particularly relevant for this compound, as thermal energy can facilitate transitions between different conformational states.

Table 1: Predicted Conformational Parameters for this compound

| Structural Parameter | Predicted Range | Influence Factor |

|---|---|---|

| O=C-C-C Dihedral Angle | 120-150° | Halogen lone pair interactions |

| C-C-Ar Bond Rotation | 60-180° | Aromatic ring steric effects |

| Carbonyl-Phenyl Angle | 0-30° | Electronic conjugation |

| Inter-ring Distance | 4.2-4.8 Å | Van der Waals interactions |

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound reflects the complex interplay between multiple electronegative substituents and the aromatic π-system. Quantum chemical calculations using density functional theory methods provide insights into electron density distribution, molecular orbital energies, and electronic transitions. The presence of three halogen atoms creates significant perturbations in the electronic structure compared to unsubstituted propiophenone analogues.

The carbonyl group serves as a central electron-accepting moiety, with its π* orbital serving as a low-energy unoccupied molecular orbital that can participate in orbital interactions with halogen lone pairs. Fluorine, being the most electronegative halogen, exerts the strongest electron-withdrawing effect, significantly affecting the electron density distribution throughout the molecular framework. The chlorine substituents provide additional electron-withdrawing character while also contributing to the molecular polarizability through their larger atomic size and more diffuse electron clouds.

Molecular orbital analysis reveals that the highest occupied molecular orbital typically resides on the aromatic ring systems, while the lowest unoccupied molecular orbital is primarily localized on the carbonyl group. The energy gap between these frontier orbitals is influenced by the halogen substitution pattern, with fluorine substituents generally increasing the energy gap due to their strong electron-withdrawing nature. Electrostatic potential mapping demonstrates regions of electron deficiency around the carbonyl carbon and areas of electron excess near the halogen lone pairs.

The dipole moment of the molecule reflects the asymmetric charge distribution created by the halogen substituents. Computational studies on related halogenated ketones indicate that multiple halogen substituents can create substantial molecular dipole moments, typically ranging from 2.5 to 4.5 Debye units depending on the specific substitution pattern and molecular conformation.

Table 2: Predicted Electronic Properties of this compound

| Electronic Property | Predicted Value | Computational Method |

|---|---|---|

| Dipole Moment | 3.2-3.8 D | Density Functional Theory |

| HOMO Energy | -6.8 to -7.2 eV | B3LYP/6-31G* |

| LUMO Energy | -1.2 to -1.6 eV | B3LYP/6-31G* |

| Energy Gap | 5.4-5.8 eV | Frontier Orbital Analysis |

Comparative Analysis with Halogenated Propiophenone Analogues

Comparative structural analysis with related halogenated propiophenone derivatives reveals distinctive patterns in molecular properties and behavioral characteristics. The compound 4'-Chloro-3-(3-fluorophenyl)propiophenone, with molecular formula C₁₅H₁₂ClFO and molecular weight 262.70 grams per mole, provides a closely related structural analogue for comparison. This comparison illuminates the specific effects of chlorine versus fluorine substitution on the phenyl ring attached to the propyl chain.

The systematic comparison extends to other halogenated analogues including 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone, which exhibits a different halogen substitution pattern on the aromatic rings. This structural isomer demonstrates how positional changes in halogen placement significantly affect molecular properties and potential biological activities. The molecular weight differences between analogues reflect the atomic mass variations among different halogens, with bromine-containing derivatives showing substantially higher molecular weights.

Analysis of 4'-Bromo-3-(3-chlorophenyl)-2'-fluoropropiophenone, featuring bromine substitution instead of chlorine at the 4' position, reveals the impact of halogen size on molecular properties. Bromine's larger atomic radius and higher polarizability compared to chlorine create distinctive differences in molecular behavior, particularly in terms of intermolecular interactions and crystal packing arrangements. The systematic variation in halogen substitution patterns provides insights into structure-activity relationships within this chemical family.

Thermodynamic properties show systematic variations across the halogenated propiophenone series. Compounds with fluorine substituents typically exhibit higher thermal stability due to the strength of carbon-fluorine bonds, while bromine-containing analogues may show enhanced polarizability effects. The enthalpy of vaporization generally increases with the number and size of halogen substituents, reflecting stronger intermolecular interactions in the condensed phase.

Table 3: Comparative Properties of Halogenated Propiophenone Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Pattern | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₅H₁₁Cl₂FO | 297.1 | Cl, Cl, F | Trihalogenated framework |

| 4'-Chloro-3-(3-fluorophenyl)propiophenone | C₁₅H₁₂ClFO | 262.7 | Cl, F | Dihalogenated structure |

| 3'-Chloro-3-(4-chlorophenyl)-4'-fluoropropiophenone | C₁₅H₁₁Cl₂FO | 297.1 | Cl, Cl, F | Positional isomer |

| 4'-Bromo-3-(3-chlorophenyl)-2'-fluoropropiophenone | C₁₅H₁₁BrClFO | 341.6 | Br, Cl, F | Heavy halogen variant |

Substituent Effects on Molecular Polarizability

The molecular polarizability of this compound is significantly influenced by the presence and positioning of multiple halogen substituents. Polarizability represents the tendency of the electron cloud to distort in response to external electric fields, and this property directly correlates with molecular size, electron count, and the nature of chemical bonds. The three halogen atoms in this compound contribute distinctively to the overall polarizability profile, with each halogen exhibiting characteristic polarization responses.

Fluorine, despite being the most electronegative halogen, contributes relatively little to molecular polarizability due to its small atomic size and tightly bound electron pairs. The fluorine atom's polarizability volume is approximately 0.56 cubic angstroms, making it the least polarizable of the common halogens. In contrast, the two chlorine atoms contribute more substantially to the molecular polarizability, with chlorine having a polarizability volume of approximately 2.18 cubic angstroms. This difference in atomic polarizabilities creates an anisotropic polarization response within the molecule.

The aromatic ring systems further enhance the molecular polarizability through their delocalized π-electron systems. The combination of aromatic π-systems with halogen substituents creates a complex polarizability tensor that reflects both the aromatic character and the halogen contributions. Computational studies on similar halogenated aromatic systems demonstrate that the total molecular polarizability is not simply additive of individual atomic contributions, but involves significant cooperative effects between different molecular regions.

Empirical force field parameters for halogenated compounds indicate that accurate modeling of polarizability requires consideration of both isotropic and anisotropic components. The polarizable force field approach demonstrates that halogen atoms require specialized treatment to accurately reproduce their polarization responses, particularly when acting as both hydrogen bond acceptors and halogen bond donors. The molecular polarizability affects various physical properties including refractive index, dielectric constant, and intermolecular interaction strengths.

Table 4: Polarizability Contributions in this compound

| Molecular Component | Polarizability Volume (ų) | Percentage Contribution | Interaction Type |

|---|---|---|---|

| Aromatic π-systems | 12.4-14.2 | 65-70% | Delocalized electrons |

| Chlorine atoms (2×) | 4.36 | 18-22% | Atomic polarization |

| Fluorine atom | 0.56 | 2-3% | Localized electrons |

| Carbonyl group | 1.8-2.1 | 8-10% | π-electron system |

| Aliphatic carbons | 1.2-1.5 | 5-7% | σ-electron framework |

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYADDEMAWSHCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644437 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-18-3 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2.1.1 Friedel-Crafts Acylation

- The core step involves acylation of a substituted benzene ring with an acyl chloride derivative.

- For this compound, the typical acylation is between 3-chlorophenyl and 4-chloro-3-fluorobenzoyl chloride.

- A Lewis acid catalyst such as aluminum chloride (AlCl3) is used under anhydrous conditions to prevent hydrolysis.

- Reaction temperature is controlled to optimize yield and selectivity.

- Introduction of chloro and fluoro substituents is achieved via electrophilic aromatic substitution.

- Chlorination is often performed using chlorine gas (Cl2) in the presence of a catalyst like aluminum trichloride.

- Fluorination can be introduced either by using fluorinated starting materials or via selective fluorination reagents.

- Temperature control (typically 0–5°C) is critical to avoid over-halogenation and side reactions.

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography with hexane/ethyl acetate mixtures).

- Purity is confirmed by spectroscopic methods and melting point analysis.

Industrial Production Methods

- Large-scale synthesis employs batch or continuous flow reactors.

- Catalysts and solvents are optimized for reaction efficiency and environmental safety.

- Solvents like 1,2-dichloroethane are preferred for their miscibility and low corrosivity.

- Post-reaction, the mixture undergoes hydrolysis, washing, layering, and distillation under reduced pressure.

- Final rectification at around 170°C yields a product with purity between 99.7% and 99.9% and yields of 88–90%.

Detailed Synthetic Procedure Example

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of Acyl Chloride | 4-chloro-3-fluorobenzoic acid + SOCl2 | Generates 4-chloro-3-fluorobenzoyl chloride |

| 2 | Friedel-Crafts Acylation | 3-chlorobenzene + 4-chloro-3-fluorobenzoyl chloride + AlCl3 | Anhydrous, 0–5°C to room temp, inert atmosphere |

| 3 | Halogenation (if needed) | Cl2 gas + AlCl3 catalyst | Controlled temperature to avoid over-chlorination |

| 4 | Work-up and Purification | Hydrolysis, washing, recrystallization or chromatography | Ensures removal of catalyst and by-products |

Research Findings and Optimization

- Catalyst Efficiency: Aluminum chloride is highly effective for Friedel-Crafts acylation, providing good yields and selectivity.

- Solvent Choice: 1,2-dichloroethane is preferred industrially due to its ability to dissolve reactants and catalysts while minimizing equipment corrosion.

- Temperature Control: Maintaining low temperatures during halogenation prevents formation of dihalogenated by-products.

- Yield and Purity: Optimized conditions yield 88–90% product with purity exceeding 99.7%, suitable for further applications.

- Environmental Considerations: Acidic aqueous waste from hydrolysis is collected and recycled to minimize environmental impact.

Analytical Characterization Techniques

To confirm the structure and purity of this compound, the following methods are employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Aromatic proton signals (δ 7.2–7.8 ppm), carbonyl carbon (~200 ppm), halogenated carbons (110–135 ppm) |

| Mass Spectrometry (MS) | Molecular weight and isotopic pattern | Molecular ion peak at m/z ~297, characteristic Cl and F isotope patterns |

| X-Ray Crystallography | Stereochemistry and substituent positioning | Precise atomic arrangement and confirmation of substitution pattern |

| Thin Layer Chromatography (TLC) | Reaction monitoring | Rf values around 0.5 in hexane:ethyl acetate (7:3) solvent system |

| Melting Point Analysis | Purity assessment | Sharp melting point consistent with literature values |

Summary Table of Preparation Parameters

| Parameter | Description | Typical Conditions | Outcome |

|---|---|---|---|

| Starting Materials | 3-chlorobenzene, 4-chloro-3-fluorobenzoyl chloride | High purity reagents | High selectivity |

| Catalyst | Aluminum chloride (AlCl3) | Anhydrous, catalytic amounts | Efficient acylation |

| Solvent | 1,2-dichloroethane | Anhydrous, inert atmosphere | Good solubility, low corrosion |

| Temperature | 0–5°C during halogenation; room temp for acylation | Controlled cooling | Minimized side reactions |

| Purification | Recrystallization, chromatography | Silica gel, hexane/ethyl acetate | >99.7% purity |

| Yield | Overall | 88–90% | High yield |

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3-(3-chlorophenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of 4’-Chloro-3-(3-chlorophenyl)-3’-fluorobenzoic acid.

Reduction: Formation of 4’-Chloro-3-(3-chlorophenyl)-3’-fluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone exhibits potential anticancer properties, particularly as a histone deacetylase inhibitor (HDACI). HDACIs are known for their role in regulating gene expression related to cancer cell proliferation and survival.

- Case Study : A study evaluated the compound's effect on various cancer cell lines, showing significant inhibition of cell growth in HCT-116 colorectal cancer cells. The compound's mechanism was linked to its ability to modulate histone acetylation, thereby influencing gene expression related to tumor suppression .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly its potential as a dual inhibitor of monoamine oxidase B (MAO-B) and beta-secretase 1 (BACE1). These targets are crucial in neurodegenerative diseases such as Alzheimer's.

- Findings : In vitro studies demonstrated that analogs of this compound could effectively inhibit MAO-B activity, which is associated with increased levels of neurotransmitters like dopamine and serotonin, potentially alleviating symptoms of neurodegenerative disorders .

Antimicrobial Properties

There is growing interest in the antimicrobial properties of this compound. Preliminary studies suggest that it may exhibit activity against various bacterial strains.

- Research Insights : A series of derivatives were synthesized based on this compound, leading to the identification of several analogs with enhanced antimicrobial potency against both Gram-positive and Gram-negative bacteria .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(3-chlorophenyl)-3’-fluoropropiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:

Halogen Positioning : The 3'-fluoro and 4'-chloro combination in the target compound enhances electronic effects, improving binding to hydrophobic pockets in proteins compared to analogs with halogens at 2' or 4' positions .

Substituent Bulk : Methyl or methoxy groups (e.g., in and ) reduce cytotoxicity but improve solubility, highlighting a trade-off between bioactivity and pharmacokinetics.

Chemical Reactivity Comparison

Halogenated propiophenones undergo nucleophilic aromatic substitution (NAS), oxidation, and reduction. The target compound’s reactivity differs from analogs due to substituent electronic effects:

| Reaction Type | Target Compound Reactivity | Analog Reactivity (e.g., 4'-Cl-3-(2,4-dimethylphenyl)) |

|---|---|---|

| NAS | Faster (electron-withdrawing Cl/F enhance electrophilicity) | Slower (methyl groups donate electrons) |

| Oxidation to Carboxylic Acid | Moderate yield (~60%) | Higher yield (~80%) due to stabilized intermediates |

| Reduction to Alcohol | High efficiency (NaBH₄) | Requires stronger reductants (LiAlH₄) |

The 3'-fluoro group in the target compound deactivates the ring, directing NAS to the 4'-chloro position, whereas analogs with 2'-chloro substituents show competing reaction pathways .

Anticancer Activity:

- The target compound inhibits breast cancer cell proliferation (IC₅₀ = 10 µM) by inducing apoptosis via caspase-3 activation, outperforming 4'-Cl-3-(2,4-dimethylphenyl)propiophenone (IC₅₀ = 25 µM) .

- Comparatively, 2'-Cl-3-(3-Cl-phenyl)-4'-F-propiophenone shows neurotoxic effects at similar concentrations, limiting therapeutic utility .

Antimicrobial Activity:

- The target compound exhibits moderate activity against Staphylococcus aureus (inhibition zone = 12 mm), while 3'-Cl-4'-F-3-(3-methoxyphenyl)propiophenone is inactive due to reduced membrane penetration .

Biological Activity

4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural characteristics, including halogen substitutions, suggest possible interactions with biological targets that could lead to therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2F, featuring a fluorine atom and two chlorine atoms attached to a propiophenone backbone. The presence of these halogen atoms may influence the compound's lipophilicity, binding affinity, and overall biological activity.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including receptors and enzymes. These interactions can modulate signaling pathways associated with inflammation, pain, and possibly other physiological processes.

Antinociceptive Properties

Preliminary studies have shown that compounds similar to this compound exhibit significant antinociceptive effects. For instance, related analogs have demonstrated inhibition of dopamine uptake and antagonism of nicotinic acetylcholine receptors (nAChRs), which are critical in pain modulation .

Anti-inflammatory Effects

Research indicates that halogenated compounds often exhibit anti-inflammatory properties. Studies on structurally related compounds have shown promising results in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

- Case Study on Analog Compounds : A study evaluating the structure-activity relationship (SAR) of bupropion analogs revealed that chlorinated derivatives had enhanced potency in inhibiting dopamine uptake compared to their non-chlorinated counterparts. This suggests that the chlorination pattern in compounds like this compound might similarly enhance its biological activity .

- In Vivo Studies : In vivo experiments involving similar compounds have demonstrated their ability to significantly reduce pain responses in animal models, indicating potential clinical applications for pain management .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended safety protocols for handling 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone in laboratory settings?

Methodological Answer:

- Ventilation & PPE : Use fume hoods for synthesis/purification steps to avoid inhalation. Wear nitrile gloves, lab coats, and safety goggles .

- Waste Management : Segregate waste by halogenated/non-halogenated categories. Collaborate with certified waste disposal agencies to comply with environmental regulations .

- Emergency Response : For spills, use inert absorbents (e.g., diatomaceous earth) and avoid aqueous washing to prevent groundwater contamination .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer:

- Friedel-Crafts Acylation : React 3-chlorophenylmagnesium bromide with 4-chloro-3-fluoropropionyl chloride in anhydrous dichloromethane. Monitor via TLC (silica gel, hexane:EtOAc 4:1) .

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling between 3-chloro-5-fluorophenylboronic acid and 4-chloropropiophenone precursors. Optimize catalyst loading (e.g., 5% Pd(PPh₃)₄) to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-PDA : Use a C18 column (mobile phase: MeCN/H₂O + 0.1% TFA) to quantify purity (>98%).

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (CDCl₃, δ 7.2–7.8 ppm for aromatic protons) and HRMS (ESI+, m/z calc. for C₁₅H₁₀Cl₂FO: 315.01) .

Advanced Research Questions

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) when analyzing this compound?

Methodological Answer:

- Multi-Technique Cross-Validation : Compare NMR data with computational predictions (DFT-based tools like Gaussian). For MS discrepancies, rerun in alternate ionization modes (e.g., APCI vs. ESI) .

- Isotopic Pattern Analysis : Use high-resolution MS to distinguish between Cl/F isotopic clusters (e.g., ³⁵Cl vs. ³⁷Cl) and confirm molecular formula .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

Q. What strategies can be used to assess the compound’s toxicity given limited ecotoxicological data?

Methodological Answer:

- Read-Across Models : Compare with structurally similar compounds (e.g., 4'-chloropropiophenone derivatives) using QSAR tools like OECD Toolbox. Prioritize endpoints like aquatic toxicity (LC50) .

- In Vitro Assays : Conduct cytotoxicity screening (e.g., HepG2 cell line, IC₅₀) and Ames tests for mutagenicity to fill data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.